molecular formula C8H12F3N3O B11734995 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol

2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol

Cat. No.: B11734995
M. Wt: 223.20 g/mol
InChI Key: BMHIERUFHBINOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Alkylation: The methyl group is introduced through an alkylation reaction using methyl iodide.

    Aminomethylation: The aminomethyl group is introduced by reacting the pyrazole derivative with formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl compound can be reduced back to the hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.

    Industry: It can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)propan-1-ol: Similar structure but with a propanol group instead of ethanol.

    2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol: Similar structure but with a butanol group instead of ethanol.

Uniqueness

The presence of the trifluoromethyl group in 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.

Properties

Molecular Formula

C8H12F3N3O

Molecular Weight

223.20 g/mol

IUPAC Name

2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]ethanol

InChI

InChI=1S/C8H12F3N3O/c1-14-6(5-12-2-3-15)4-7(13-14)8(9,10)11/h4,12,15H,2-3,5H2,1H3

InChI Key

BMHIERUFHBINOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.